1-(4-Methoxyphenyl)aziridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)aziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)aziridin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylamine with chloroacetyl chloride, followed by cyclization to form the aziridine ring. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization process. Catalysts such as oxides or sulfates may be employed to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)aziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to yield amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted amines
- Oxaziridines
- Various functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)aziridin-2-one has been extensively studied for its applications in:
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Polymer Science: Used in the preparation of polyamines through ring-opening polymerization, which can be applied in the development of antibacterial coatings and gene transfection materials.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical architectures.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)aziridin-2-one primarily involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of various products. The compound’s reactivity is influenced by the electron-donating methoxy group on the aromatic ring, which can stabilize intermediates and transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
1-(4-Nitrophenyl)aziridin-2-one: Similar structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.
1-(4-Methylphenyl)aziridin-2-one:
Uniqueness: 1-(4-Methoxyphenyl)aziridin-2-one is unique due to the presence of the methoxy group, which enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
Eigenschaften
CAS-Nummer |
606135-86-8 |
---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)aziridin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)10-6-9(10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
JBVOXTIZYNHQBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.